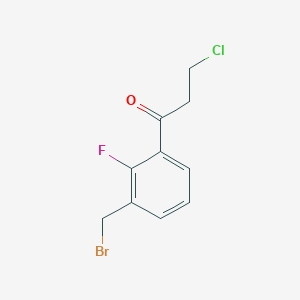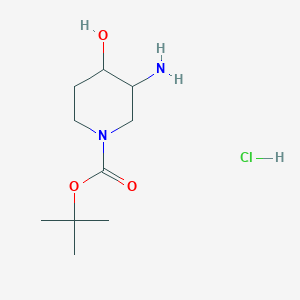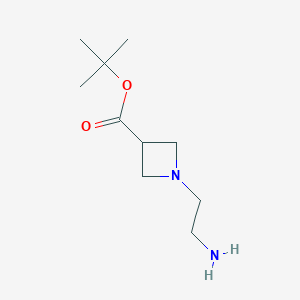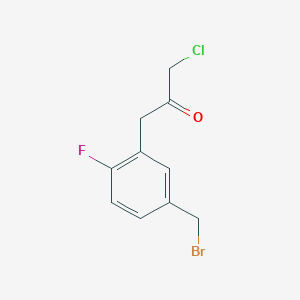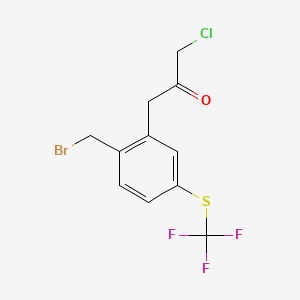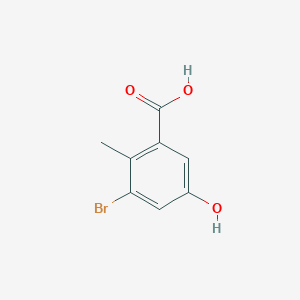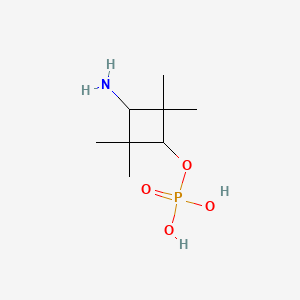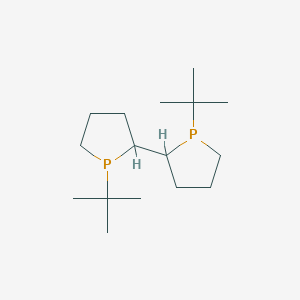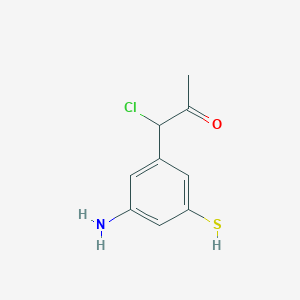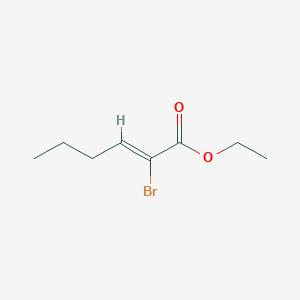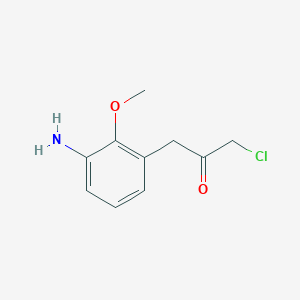
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a methoxy group, and a chlorine atom attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The chlorine atom may also contribute to the compound’s reactivity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Amino-2-methoxyphenyl)ethan-1-one
- 1-(3-Amino-2-methoxyphenyl)piperidin-2-one
Comparison: 1-(3-Amino-2-methoxyphenyl)-3-chloropropan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. Compared to 1-(3-Amino-2-methoxyphenyl)ethan-1-one, the propanone backbone provides additional sites for chemical modification. The piperidin-2-one derivative, on the other hand, introduces a cyclic structure that may influence the compound’s stability and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(3-amino-2-methoxyphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6,12H2,1H3 |
InChI-Schlüssel |
KRICCMAYUBSWMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1N)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


